molecular formula C19H22N6O3S B057892 N-Desisopropyl delavirdine CAS No. 165133-86-8

N-Desisopropyl delavirdine

Cat. No.: B057892
CAS No.: 165133-86-8
M. Wt: 414.5 g/mol
InChI Key: MTEFFPTUUPAKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desisopropyl delavirdine is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors. It is a derivative of delavirdine, which is used in the treatment of human immunodeficiency virus infection. This compound is primarily used for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a piperazine derivative with an indole compound under controlled conditions . The reaction typically requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of N-Desisopropyl delavirdine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Desisopropyl delavirdine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used reducing agents.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

N-Desisopropyl delavirdine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard and intermediate in the synthesis of other compounds.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

N-Desisopropyl delavirdine exerts its effects by binding directly to the viral reverse transcriptase enzyme, blocking its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site prevents the replication of the virus, making it an effective inhibitor of viral replication . The molecular targets involved include the reverse transcriptase enzyme and associated pathways critical for viral replication .

Comparison with Similar Compounds

Similar Compounds

    Delavirdine: The parent compound, used in the treatment of human immunodeficiency virus infection.

    Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in combination therapy for human immunodeficiency virus infection.

Uniqueness

N-Desisopropyl delavirdine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the reverse transcriptase enzyme . These modifications also contribute to its improved metabolic stability and reduced potential for drug-drug interactions compared to other similar compounds .

Biological Activity

N-Desisopropyl delavirdine, a metabolite of the non-nucleoside reverse transcriptase inhibitor delavirdine, has garnered attention for its biological activity and potential implications in HIV treatment. This article delves into the compound's pharmacokinetics, metabolic pathways, and biological effects based on diverse research findings.

Overview of Delavirdine and Its Metabolite

Delavirdine is primarily used in the treatment of HIV-1 infection, functioning as a reverse transcriptase inhibitor. This compound (also known as desalkyl delavirdine) is formed through N-desalkylation, a key metabolic pathway that influences the drug's efficacy and safety profile. Understanding the biological activity of this metabolite is crucial for optimizing therapeutic strategies.

Absorption and Distribution

Studies indicate that delavirdine is rapidly absorbed following oral administration, with its pharmacokinetics exhibiting non-linear characteristics. The metabolism to this compound is significant, as it constitutes a minor yet critical component in circulation .

Excretion Profiles

The excretion of delavirdine and its metabolites is dose-dependent. Approximately 57-70% of radioactivity is eliminated through feces, while 25-36% is found in urine . This extensive metabolism includes various pathways such as amide bond cleavage and hydroxylation at specific positions on the molecule .

Inhibition of HIV-1 Replication

This compound exhibits antiviral activity comparable to its parent compound. Research shows that it effectively inhibits replication in peripheral blood lymphocytes infected with multiple primary HIV-1 isolates. The median effective concentration (EC50) for this inhibition has been reported at approximately 0.066 µM .

Interaction with Cytochrome P450 Enzymes

The role of circulating metabolites like this compound in drug-drug interactions (DDIs) is significant. Many inhibitors of cytochrome P450 enzymes have active metabolites that contribute to their overall inhibitory effects. For instance, studies suggest that this compound may also play a role in modulating P450 enzyme activity, although specific interactions require further elucidation .

Clinical Pharmacokinetics in HIV Patients

A study on the steady-state pharmacokinetics of delavirdine in HIV-positive patients revealed that both delavirdine and this compound maintain consistent kinetics over time. This stability suggests that monitoring these metabolites could be essential for effective treatment regimens .

Toxicological Assessments

Long-term studies have indicated potential toxicological effects associated with delavirdine administration, including increased thyroid gland weights in animal models. These findings highlight the need for careful consideration of both the parent drug and its metabolites when assessing safety profiles .

Summary of Research Findings

Parameter Delavirdine This compound
Role Non-nucleoside RT inhibitorActive metabolite
EC50 (HIV-1) 0.066 µMComparable efficacy
Main Metabolic Pathways Amide bond cleavageN-desalkylation
Excretion 57-70% fecalMinor component in circulation
Clinical Relevance Steady-state kineticsImportant for therapeutic monitoring

Properties

IUPAC Name

N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEFFPTUUPAKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165133-86-8
Record name N-Desisopropyl delavirdine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165133868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESISOPROPYL DELAVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9X4GSK6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desisopropyl delavirdine
Reactant of Route 2
Reactant of Route 2
N-Desisopropyl delavirdine
Reactant of Route 3
Reactant of Route 3
N-Desisopropyl delavirdine
Reactant of Route 4
N-Desisopropyl delavirdine
Reactant of Route 5
Reactant of Route 5
N-Desisopropyl delavirdine
Reactant of Route 6
N-Desisopropyl delavirdine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.